4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid
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Overview
Description
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a carbamoyl group and a butanoic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid typically involves the reaction of 3-carbamoylthiophene with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents to facilitate the formation of the amide bond between the thiophene and butanoic acid moieties .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl groups can produce primary amines.
Scientific Research Applications
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate access and thus inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
4-[(3-methoxyphenyl)carbamoyl]butanoic acid: Similar structure but with a methoxy group instead of a carbamoyl group.
4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid: Contains dichlorophenyl instead of thiophene.
Uniqueness
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and biological studies where these properties are advantageous.
Properties
CAS No. |
590376-37-7 |
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Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
5-[(3-carbamoylthiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H12N2O4S/c11-9(16)6-4-5-17-10(6)12-7(13)2-1-3-8(14)15/h4-5H,1-3H2,(H2,11,16)(H,12,13)(H,14,15) |
InChI Key |
RBJVWQZERADORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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